5-amino-1-(4-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Description
5-amino-1-(4-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18ClN5O and its molecular weight is 355.83. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Triazole Derivatives : The synthesis of triazole derivatives, including structures similar to "5-amino-1-(4-chlorobenzyl)-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide," involves the reaction of various ester ethoxycarbonylhydrazones with primary amines. These compounds have been explored for their antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
Ruthenium-Catalyzed Synthesis : A ruthenium-catalyzed cycloaddition process has been developed for synthesizing protected versions of triazole amino acids, showcasing the versatility of triazole derivatives in preparing peptidomimetics or biologically active compounds based on the triazole scaffold. This approach addresses the challenges posed by the Dimroth rearrangement, offering a pathway to synthesize triazole-containing compounds with potential biological activities (Ferrini et al., 2015).
Potential Biological Activities
Antimicrobial Activities : Triazole derivatives have shown good to moderate antimicrobial activities against various microorganisms. This indicates their potential as frameworks for developing new antimicrobial agents. The structural diversity of triazole derivatives allows for the exploration of their use in combating microbial resistance (Bektaş et al., 2007).
Potential in Peptidomimetics : The synthesis of triazole-based scaffolds for peptidomimetics suggests their application in designing compounds that mimic the structure and function of peptides. These compounds could be valuable in studying protein interactions and in drug discovery, targeting various biological pathways (Ferrini et al., 2015).
Properties
IUPAC Name |
5-amino-1-[(4-chlorophenyl)methyl]-N-(4-ethylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c1-2-12-5-9-15(10-6-12)21-18(25)16-17(20)24(23-22-16)11-13-3-7-14(19)8-4-13/h3-10H,2,11,20H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPQAMIBWBZWIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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